

# [Tyr8]-Substance P in Neuroscience Research: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: [Tyr8]-Substance P

Cat. No.: B1353927

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**[Tyr8]-Substance P** is a synthetic analogue of Substance P (SP), an undecapeptide neuropeptide of the tachykinin family.<sup>[1][2]</sup> With the amino acid sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Tyr-Gly-Leu-Met-NH<sub>2</sub>, this analogue incorporates a tyrosine residue at position 8 in place of phenylalanine.<sup>[3]</sup> This substitution makes it a valuable tool in neuroscience research, particularly for studying the neurokinin-1 (NK1) receptor, the primary receptor for Substance P.<sup>[1][4]</sup> **[Tyr8]-Substance P** is frequently utilized as a biologically active peptide and, when radiolabeled, serves as a crucial tracer in receptor binding and distribution studies.<sup>[1]</sup>

Substance P and its receptors are widely distributed throughout the central and peripheral nervous systems and are implicated in a myriad of physiological and pathological processes, including pain transmission, inflammation, mood, and anxiety.<sup>[2][4][5]</sup> The activation of the NK1 receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events that are central to these processes.<sup>[6]</sup> This technical guide provides an in-depth overview of **[Tyr8]-Substance P**, its biochemical properties, associated signaling pathways, and detailed experimental protocols for its use in neuroscience research.

## Core Properties of [Tyr8]-Substance P

Property	Value	Reference
Amino Acid Sequence	Arg-Pro-Lys-Pro-Gln-Gln-Phe-Tyr-Gly-Leu-Met-NH <sub>2</sub>	[3]
Molecular Weight	1363.6 g/mol	[3]
Biological Activity	Shows similar biological activity to Substance P, requiring approximately twice the dosage for equivalent effects in some assays (e.g., guinea pig ileum contraction, dog blood pressure reduction).	[7]

## Quantitative Data: Receptor Affinity and Potency

Direct competitive binding data ( $K_i$  or  $IC_{50}$  values) for **[Tyr8]-Substance P** at the NK1 receptor are not readily available in the reviewed literature. However, the potency of Substance P in various functional assays provides a strong indication of the expected potency of **[Tyr8]-Substance P**, given their similar biological activities.

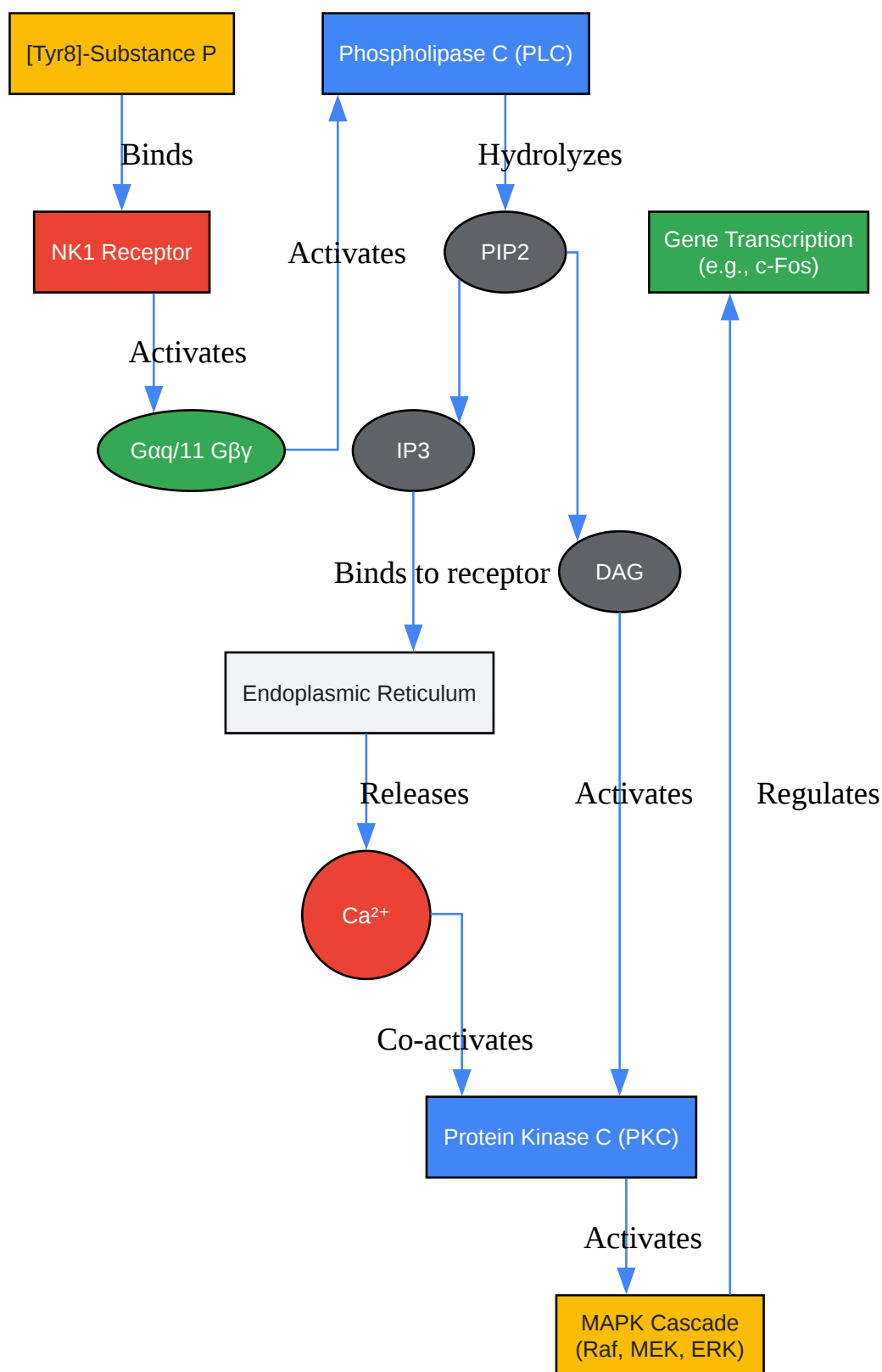
Ligand	Assay	Cell Line/Tissue	Parameter	Value	Reference
Substance P	Intracellular Calcium ([Ca <sup>2+</sup> ] <sub>i</sub> ) Mobilization	NK1R-transfected 3T3 cells	-log EC50 (M)	8.53 ± 0.27	<a href="#">[7]</a>
Substance P	cAMP Accumulation	NK1R-transfected 3T3 cells	-log EC50 (M)	8.04 ± 0.18	<a href="#">[7]</a>
Substance P	Receptor Internalization	SH-SY5Y cells expressing tGFP-tagged NK1R	EC50 (M)	1.8 x 10 <sup>-8</sup>	<a href="#">[8]</a>
[(3'-125I) D-Tyro, (4'-N3)Phe8, Nle11]-SP	Competitive Binding vs [3H]-SP	Rat brain membranes	IC50 (nM)	10	<a href="#">[9]</a>
[ <sup>125</sup> I]Bolton-Hunter Substance P	Saturation Binding	Rat thymus and spleen	Kd (nM)	0.10 - 0.14	<a href="#">[10]</a>

## Signaling Pathways of [Tyr8]-Substance P via the NK1 Receptor

Activation of the NK1 receptor by **[Tyr8]-Substance P** initiates a cascade of intracellular events primarily through the coupling to Gαq/11 and Gαs proteins.[\[6\]](#)[\[7\]](#) This leads to the activation of multiple downstream effector systems.

### Gαq/11 Pathway

The Gαq/11 pathway is the canonical signaling route for the NK1 receptor.

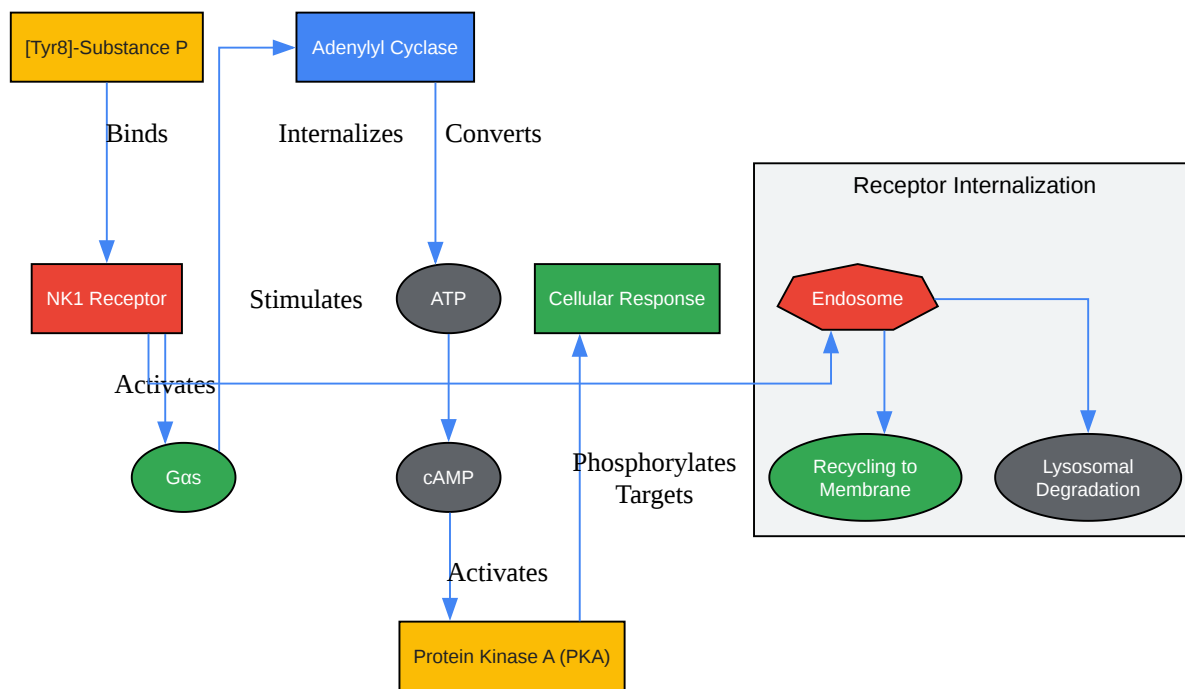


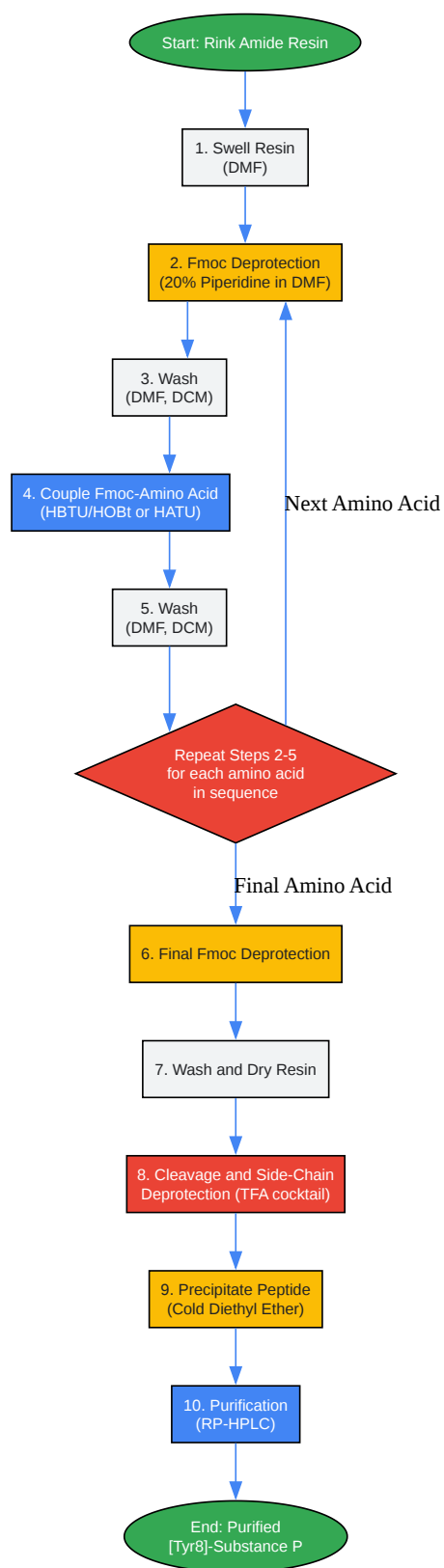
[Click to download full resolution via product page](#)

Caption: Gαq/11 signaling pathway activated by [Tyr8]-Substance P.

## G $\alpha$ s Pathway and Receptor Internalization

In addition to the G $\alpha$ q pathway, the NK1 receptor can also couple to G $\alpha$ s, leading to the production of cyclic AMP (cAMP).[7] Furthermore, agonist binding induces receptor internalization, a key mechanism for signal desensitization and resensitization.[4]





[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. guidetopharmacology.org [guidetopharmacology.org]
- 3. Structure, functions, and mechanisms of substance P receptor action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Specific substance P binding sites in rat thymus and spleen: in vitro autoradiographic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interaction of tachykinins with their receptors studied with cyclic analogues of substance P and neurokinin B - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The Significance of NK1 Receptor Ligands and Their Application in Targeted Radionuclide Tumour Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [[Tyr8]-Substance P in Neuroscience Research: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1353927#tyr8-substance-p-in-neuroscience-research]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)